![molecular formula C9H13NO2S B2719686 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole CAS No. 2202461-56-9](/img/structure/B2719686.png)
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole
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Description
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of 5-Lipoxygenase : Compounds related to 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, such as methoxytetrahydropyrans, have been studied for their potential as selective and orally potent inhibitors of 5-lipoxygenase (5-LPO). This enzyme is involved in the synthesis of leukotrienes, which play a role in inflammatory conditions. The research indicates significant potential for these compounds in clinical applications for inflammation-related conditions (Crawley et al., 1992).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, have been synthesized and analyzed for their biological activities. Some of these compounds have shown high DNA protective ability and strong antimicrobial activity against specific bacterial strains. Additionally, they exhibited cytotoxicity on certain cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).
Corrosion Inhibition Applications
- Protection of Mild Steel : Research on 2-amino-4-methyl-thiazole, a compound related to 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The compound forms a protective barrier on the steel surface, significantly reducing corrosion (Yüce et al., 2014).
Molecular Structure Analysis
- Complex Formation with Metal Ions : The complex formation properties of water-soluble thiazolyloxime derivatives, which are related to 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, have been investigated. These studies are crucial in understanding the interactions of these compounds with metal ions, which is important for various applications in chemistry and biochemistry (Mokhir et al., 2002).
properties
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-6-13-9(10-7)12-8-2-4-11-5-3-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOKSIBTNHDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole |
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